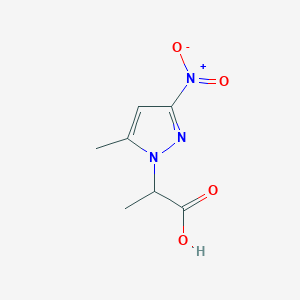

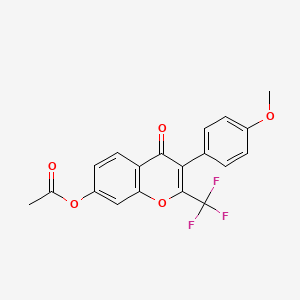

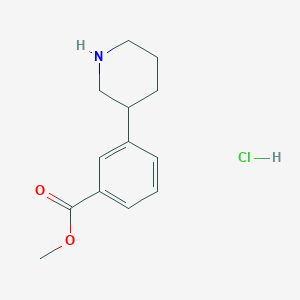

![molecular formula C22H25N3O7S3 B2354184 (Z)-N-(3-(2-甲氧基乙基)-6-(甲基磺酰基)苯并[d]噻唑-2(3H)-亚甲基)-4-(吗啉磺酰基)苯甲酰胺 CAS No. 864977-02-6](/img/structure/B2354184.png)

(Z)-N-(3-(2-甲氧基乙基)-6-(甲基磺酰基)苯并[d]噻唑-2(3H)-亚甲基)-4-(吗啉磺酰基)苯甲酰胺

货号 B2354184

CAS 编号:

864977-02-6

分子量: 539.64

InChI 键: VYEQNIFTCCXTLV-FCQUAONHSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzothiazole derivative, which is a type of heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in the development of various pharmaceuticals .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For example, they can participate in radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .科学研究应用

1. Quorum Sensing Inhibitors

- Methods of Application : An efficient one-pot procedure was adopted that directly links 3-methyl-2-(methylthio)benzo[d]thiazol-3-ium salt, hydrazine hydrate, and substituted aldehyde to give the designed compounds .

- Results : Two compounds exhibited potent QS inhibition activity against CviR receptor, showing violacein inhibition (>50%) at 200 μM. These compounds were found to inhibit the QS-mediated GFP signals in a dose-dependent manner .

2. Anticancer Activity

- Application Summary : Methylsulfonyl indole-benzimidazole derivatives, which share some structural similarities with the compound you mentioned, have been synthesized and studied for their anticancer properties and estrogen receptor (ER) modulatory actions .

- Methods of Application : The compounds were synthesized upon substitution of the first (R 1) and fifth (R 2) positions of benzimidazole and indole groups. Structure and activity relationships were then studied via 1 H NMR, 13 C NMR, mass spectral and in silico docking analyses, as well as cell viability measurements .

- Results : The compounds exhibited substantial affinity levels towards ER alpha (ERα). Some candidate derivatives showed distinctive cytotoxicity levels and varying viability versus ERα affinity correlations .

未来方向

属性

IUPAC Name |

N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-4-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7S3/c1-31-12-11-25-19-8-7-18(34(2,27)28)15-20(19)33-22(25)23-21(26)16-3-5-17(6-4-16)35(29,30)24-9-13-32-14-10-24/h3-8,15H,9-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEQNIFTCCXTLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

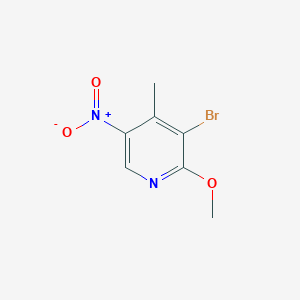

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoic acid

1005670-43-8

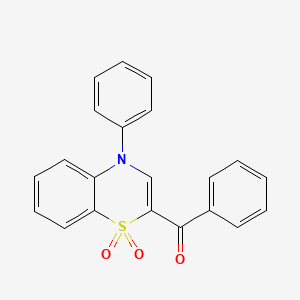

3-Bromo-2-methoxy-4-methyl-5-nitropyridine

1254163-76-2

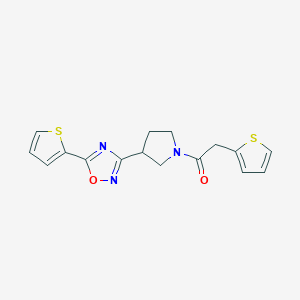

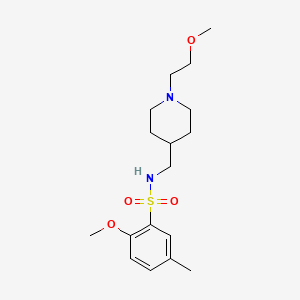

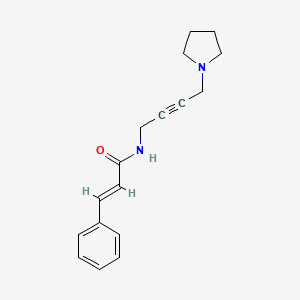

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)

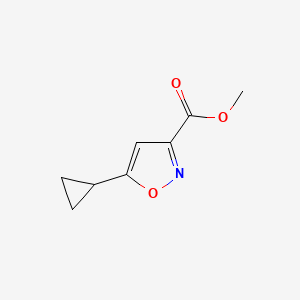

![N-(4-(2-((2-ethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354116.png)

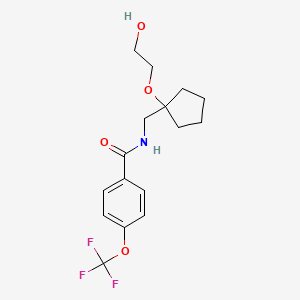

![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2354120.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2354123.png)